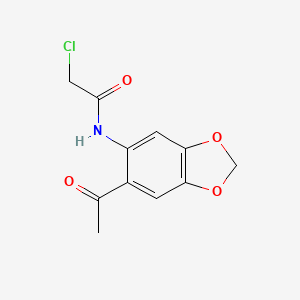

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide

CAS No.: 85590-94-9

Cat. No.: VC2325480

Molecular Formula: C11H10ClNO4

Molecular Weight: 255.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85590-94-9 |

|---|---|

| Molecular Formula | C11H10ClNO4 |

| Molecular Weight | 255.65 g/mol |

| IUPAC Name | N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide |

| Standard InChI | InChI=1S/C11H10ClNO4/c1-6(14)7-2-9-10(17-5-16-9)3-8(7)13-11(15)4-12/h2-3H,4-5H2,1H3,(H,13,15) |

| Standard InChI Key | VFZJXKHAFWSVGO-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC2=C(C=C1NC(=O)CCl)OCO2 |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C1NC(=O)CCl)OCO2 |

Introduction

Chemical Identity and Structure

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide is defined by several key identifiers that establish its chemical identity. The compound features a benzodioxole ring system with an acetyl group at position 6 and a chloroacetamide functional group connected to position 5.

Basic Identifiers

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 85590-94-9 |

| Molecular Formula | C₁₁H₁₀ClNO₄ |

| Molecular Weight | 255.65 g/mol |

| IUPAC Name | N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide |

| Standard InChI | InChI=1S/C11H10ClNO4/c1-6(14)7-2-9-10(17-5-16-9)3-8(7)13-11(15)4-12/h2-3H,4-5H2,1H3,(H,13,15) |

| Standard InChIKey | VFZJXKHAFWSVGO-UHFFFAOYSA-N |

The structure contains three principal functional groups that contribute to its chemical behavior: a benzodioxole ring (a benzene ring fused with a 1,3-dioxolane), an acetyl group (providing a ketone functionality), and a chloroacetamide moiety (containing a reactive chlorine atom suitable for nucleophilic substitution).

Structural Features

The benzodioxole ring system in this compound is a common structural motif found in various natural products and pharmaceutically active compounds. This heterocyclic system contributes to the compound's ability to interact with biological membranes and various molecular targets.

The acetyl group at position 6 introduces a carbonyl functionality that can participate in numerous reactions, including reductions, condensations, and oxidations. This group also serves as a hydrogen bond acceptor, potentially enhancing the compound's ability to interact with biological targets.

The chloroacetamide group represents the most reactive portion of the molecule. The chlorine atom acts as an excellent leaving group, making this functionality susceptible to nucleophilic substitution reactions. This reactive nature is particularly important for the compound's potential biological activities and synthetic utility.

Physical and Chemical Properties

Physical Properties

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide exists as a solid at room temperature, with physical properties similar to other compounds containing comparable functional groups.

| Property | Characteristic |

|---|---|

| Physical State | Solid at ambient temperature |

| Appearance | Crystalline solid |

| Solubility | Soluble in polar organic solvents (acetone, DMF, DMSO); limited water solubility |

| Thermal Stability | Decomposes at elevated temperatures (>200°C) |

The compound's solubility profile is influenced by the presence of both polar groups (acetyl, amide) and less polar regions (benzodioxole ring), giving it a balanced solubility profile suitable for various chemical applications.

Spectroscopic Properties

Based on its structural features, N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide would exhibit characteristic spectroscopic properties that can be used for identification and purity assessment:

| Spectroscopic Method | Expected Key Features |

|---|---|

| IR Spectroscopy | Strong C=O absorptions (amide: ~1650-1700 cm⁻¹, acetyl: ~1680-1710 cm⁻¹) |

| N-H stretch (~3300 cm⁻¹) | |

| C-O stretching from dioxole ring (~1250-1200 cm⁻¹) | |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm) |

| Dioxole CH₂ protons (δ ~6.0 ppm) | |

| Acetyl CH₃ protons (δ ~2.5 ppm) | |

| Chloroacetyl CH₂ protons (δ ~4.0 ppm) | |

| NH proton (δ ~8.0-9.0 ppm, broad) | |

| ¹³C NMR | Carbonyl carbons (δ ~165-175 ppm) |

| Aromatic carbons (δ ~100-150 ppm) | |

| Dioxole carbon (δ ~100 ppm) | |

| Methyl carbon (δ ~25 ppm) | |

| Chloromethyl carbon (δ ~40-45 ppm) |

These spectroscopic characteristics provide valuable information for structure confirmation and purity assessment during synthesis and analysis processes.

Synthesis Methods

General Synthetic Approaches

The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide can be accomplished through several approaches, with the most direct being the reaction of the corresponding amine with chloroacetyl chloride.

The primary synthetic route typically involves:

-

Starting with 6-acetyl-1,3-benzodioxol-5-amine as the precursor

-

Reacting with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine

-

Purification through recrystallization or column chromatography

This synthetic process follows a standard amide formation mechanism, where the amine acts as a nucleophile, attacking the acyl chloride to form the amide bond with the elimination of HCl .

Detailed Procedure

Drawing from synthetic approaches used for similar compounds, a typical laboratory-scale synthesis might involve:

-

Dissolving 6-acetyl-1,3-benzodioxol-5-amine (1 equivalent) in dichloromethane or tetrahydrofuran

-

Adding triethylamine (1.2 equivalents) as a base to neutralize the HCl generated

-

Cooling the solution to 0-5°C

-

Adding chloroacetyl chloride (1.1 equivalents) dropwise with stirring

-

Allowing the reaction to warm to room temperature and stirring for 4-6 hours

-

Monitoring the reaction progress by thin-layer chromatography

-

Workup including washing with water, drying over sodium sulfate, and solvent evaporation

-

Purification by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane)

The reaction typically proceeds in moderate to good yields (60-80%) under these conditions .

Alternative Synthetic Routes

Alternative approaches to synthesizing this compound might include:

-

Acetylation of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide using appropriate acetylating agents

-

Starting with 6-amino-1,3-benzodioxol-5-yl methyl ketone and following similar amide formation procedures

-

Using activation methods such as EDC/HOBt coupling with chloroacetic acid instead of the acyl chloride

Each alternative approach offers different advantages in terms of reaction conditions, yield, and purity of the final product.

Chemical Reactivity

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide exhibits diverse chemical reactivity patterns based on its functional groups, making it a versatile building block for various transformations.

Nucleophilic Substitution Reactions

The chloroacetamide moiety readily undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles:

| Nucleophile | Reaction Conditions | Product Type | Potential Applications |

|---|---|---|---|

| Amines | Acetone, K₂CO₃, rt, 8-12h | Secondary amine derivatives | Pharmaceutical intermediates |

| Thiols | Acetone, K₂CO₃, rt, 8h | Thioether derivatives | Bioactive compounds |

| Azides | DMF, NaN₃, 50°C, 4h | Azide intermediates | Click chemistry precursors |

| Alkoxides | ROH, NaH, THF, rt, 6h | Ether derivatives | Modified physicochemical properties |

These substitution reactions typically proceed via an SN2 mechanism, with the nucleophile attacking the carbon bearing the chlorine atom .

Reactions of the Acetyl Group

The acetyl functionality at position 6 can undergo various transformations:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Reduction | NaBH₄ | EtOH, 25°C | 6-(1-Hydroxyethyl) derivative |

| Oxidation | KMnO₄ | H₂SO₄, 70°C | 6-Carboxyl derivative |

| Aldol | Aromatic aldehydes, NaOH | MeOH, rt | α,β-Unsaturated ketones |

| Grignard | RMgX | THF, -78°C→rt | Tertiary alcohols |

These transformations allow for further functionalization of the molecule, creating a diverse array of derivatives with potentially enhanced or modified properties.

Reactions of the Benzodioxole Ring

The benzodioxole ring system can participate in electrophilic aromatic substitution reactions, albeit with reduced reactivity compared to benzene due to the dioxole substituent:

| Reaction | Reagents | Conditions | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0-5°C | Primarily at C-4 |

| Bromination | Br₂/FeBr₃ | 0-25°C | Primarily at C-4 |

| Sulfonation | H₂SO₄ | 60-80°C | Primarily at C-4 |

These reactions must proceed under carefully controlled conditions to avoid undesired side reactions or decomposition of the dioxole ring.

Biological Activities and Applications

Anticancer Properties

The compound has shown potential as an anticancer agent through several mechanisms:

-

Inhibition of specific kinases involved in tumor progression

-

Induction of apoptosis in cancer cells through interaction with cellular targets

-

Modulation of gene expression associated with cell cycle regulation

Studies indicate that the chloroacetamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity and leading to cancer cell death.

Antimicrobial Activity

Research suggests that the compound possesses antimicrobial properties:

-

Disruption of bacterial membrane integrity

-

Interference with essential cellular processes

-

Activity against various bacterial strains

The lipophilic benzodioxole ring may facilitate penetration through microbial membranes, while the reactive chloroacetamide group can interact with essential bacterial proteins.

Antioxidant Effects

Preliminary studies indicate potential antioxidant properties:

-

Protection of cells from oxidative stress

-

Relevance in cancer and neurodegenerative diseases

-

Possible anti-inflammatory effects

These properties make the compound potentially valuable in conditions where oxidative damage plays a significant role.

Structure-Activity Relationships

The biological activity of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide correlates with specific structural features:

Understanding these structure-activity relationships is crucial for the rational design of more potent and selective analogs.

Research and Industrial Applications

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide serves as an important compound in various fields:

Pharmaceutical Research

-

As a lead compound for developing enzyme inhibitors

-

As a scaffold for structure-activity relationship studies

-

As an intermediate in the synthesis of more complex bioactive molecules

The compound's unique reactivity profile makes it suitable for applications in fine chemicals and pharmaceutical industries.

Organic Synthesis

In organic chemistry, this compound serves as:

-

A valuable intermediate for synthesizing complex heterocycles

-

A building block for developing compounds with enhanced biological properties

-

A reagent for specific chemical transformations requiring selective reactivity

Its ability to undergo nucleophilic substitution reactions allows for the development of new derivatives with potentially enhanced properties.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide, each with distinct characteristics:

| Compound | CAS Number | Structural Difference | Effect on Properties/Activity |

|---|---|---|---|

| N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloropropanamide | Not available | Additional methyl group on α-carbon | Increased steric hindrance, potentially reduced reactivity in nucleophilic substitutions |

| N-(6-acetyl-1,3-benzodioxol-5-yl)-2-fluorobenzenecarboxamide | 666818-14-0 | Fluorobenzene replaces chloroacetyl group | Different reactivity profile, no alkylating properties, altered pharmacological profile |

| N-(1,3-benzodioxol-5-yl)-2-chloroacetamide | Not available | Absence of acetyl group | Reduced complexity, different electronic properties, altered biological interactions |

| N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide | 40023-03-8 | Different substitution pattern | Modified spatial arrangement, different binding properties |

These structural variations highlight the importance of specific functional groups and their positioning in determining chemical reactivity and biological properties .

Functional Group Modifications

Systematic modification of the functional groups in N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide can produce derivatives with altered properties:

-

Replacing the chlorine with other halogens (F, Br, I) modifies the leaving group ability and thus the reactivity in nucleophilic substitutions

-

Modifying the acetyl group to other carbonyl derivatives (aldehyde, carboxylic acid, ester) alters the electronic properties and hydrogen bonding capabilities

-

Changing the substitution pattern on the benzodioxole ring affects the electronic distribution and potential interaction with biological targets

These modifications provide valuable insight into structure-activity relationships and can guide the development of more effective compounds for specific applications .

| Hazard Type | Assessment | Rationale |

|---|---|---|

| Acute Toxicity | Potentially harmful if swallowed or absorbed through skin | Based on chloroacetamide functionality which can react with biological nucleophiles |

| Skin Irritation | Potential irritant | Common for compounds with electrophilic functional groups |

| Eye Irritation | Potential irritant | Based on chemical reactivity and structural features |

| Respiratory Effects | May cause respiratory tract irritation | Common for fine organic powders with reactive functional groups |

| Environmental | Potentially harmful to aquatic organisms | Based on reactivity and limited water solubility |

These assessments are based on general properties of chloroacetamide derivatives and should be confirmed through specific toxicological testing.

Future Research Directions

The chemical and biological properties of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide suggest several promising avenues for future research:

Medicinal Chemistry Applications

-

Systematic modification of the compound to optimize its anticancer, antimicrobial, or antioxidant properties

-

Investigation of specific molecular targets and binding modes through molecular modeling and X-ray crystallography

-

Development of prodrug approaches utilizing the reactive chloroacetamide group for targeted drug delivery

These research directions could lead to the development of more effective therapeutic agents with improved pharmacokinetic properties.

Synthetic Methodology Development

-

Exploration of more efficient and environmentally friendly synthetic routes

-

Development of selective functionalization methods for the benzodioxole ring

-

Investigation of the compound as a building block for complex heterocyclic systems

Advances in these areas would enhance the utility of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide in organic synthesis and pharmaceutical development .

Structure-Activity Relationship Studies

-

Comprehensive evaluation of how structural modifications affect biological activity

-

Identification of the minimal structural requirements for specific biological effects

-

Development of focused compound libraries based on the N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide scaffold

These studies would provide valuable insight for rational drug design and the development of more selective compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume